molecular formula C16H24O2 B164189 Hexadeca-4,7,10,13-tetraenoic acid CAS No. 29259-52-7

Hexadeca-4,7,10,13-tetraenoic acid

Cat. No.: B164189
CAS No.: 29259-52-7
M. Wt: 248.36 g/mol
InChI Key: IVTCJQZAGWTMBZ-UHFFFAOYSA-N
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Description

(4Z,7Z,10Z,13Z)-Hexadeca-4,7,10,13-tetraenoic acid (C16:4, ω-3/6) is a polyunsaturated fatty acid (PUFA) characterized by a 16-carbon chain with four conjugated double bonds in the cis configuration. It is prominently found in marine algae, such as Chlamydomonas reinhardtii and Caulerpa racemosa, where it contributes to the structural integrity of plastid lipids like monogalactosyldiacylglycerol (MGDG) . Its ethyl ester derivative, (4Z,7Z,10Z,13Z)-ethyl hexadeca-4,7,10,13-tetraenoate, has also been isolated from marine organisms and studied for similar activities .

Properties

CAS No.

29259-52-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

hexadeca-4,7,10,13-tetraenoic acid

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)

InChI Key

IVTCJQZAGWTMBZ-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

4Z,7Z,10Z,13Z-hexadecatetraenoic acid

Origin of Product

United States

Biological Activity

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid (PUFA) characterized by its four double bonds located at the 4th, 7th, 10th, and 13th positions of the hexadecanoic acid chain. It is primarily found in various marine algae species and has garnered attention for its potential biological activities and health benefits.

  • Molecular Formula : C16H24O2
  • Molecular Weight : 248.36 g/mol
  • CAS Number : 29259-52-7
  • IUPAC Name : (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

Sources

This compound is naturally occurring in several species of algae such as Ulva fasciata, Ulva linza, and Daphnia galeata .

As a PUFA, (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid plays a significant role in various biochemical pathways. It is known to influence:

  • Cell Membrane Fluidity : Enhancing the fluidity of cell membranes which can affect receptor activity and signal transduction.
  • Gene Expression : Modulating the expression of genes involved in inflammatory responses and cellular signaling pathways.
  • Inflammation Response : Acting as an anti-inflammatory agent through its metabolites .

Health Benefits

Research indicates that dietary intake of this compound may be associated with several health benefits:

  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various studies.
  • Neuroprotective Properties : Potentially beneficial for brain health due to its role in maintaining membrane integrity and function.
  • Cancer Research : Some studies suggest that it may enhance the efficacy of certain chemotherapeutic agents like cisplatin .

Study on Marine Algae

A study highlighted that Undaria pinnatifida (Wakame) contains high levels of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid and reported its ability to decrease the efficiency of cisplatin in cancer treatment . This suggests a complex interaction where this fatty acid may modulate drug responses.

Lipidomic Profiling

Another research focused on plasma lipidomic profiling using advanced extraction methods demonstrated the presence of this fatty acid in human plasma samples. The findings indicated its potential role as a biomarker for dietary intake of PUFAs and their effects on health .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveSupports brain health
Cancer treatmentModulates efficacy of chemotherapeutics
Membrane fluidityEnhances fluidity affecting receptor activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Double Bonds : While EPA and DHA have 5–6 double bonds, C16:4’s four double bonds are concentrated in the middle of the chain, creating a distinct conformational geometry.
  • Biosynthesis : C16:4 is synthesized in algae via desaturases acting on palmitic acid (C16:0), whereas longer PUFAs like DHA involve elongation and further desaturation of C18 precursors .
Membrane Structure and Stability
  • C16:4: Integral to algal MGDG, where it pairs with γ-linolenic acid (C18:3) to maintain chloroplast membrane fluidity under varying environmental conditions .
  • DHA/EPA : Critical in mammalian cell membranes, particularly in neuronal tissues, where they enhance membrane flexibility and signaling efficiency .
Bioactive Properties
  • Antioxidant Activity: DHA is renowned for scavenging reactive oxygen species (ROS) and restoring antioxidant homeostasis . C16:4’s role in oxidative stress mitigation is less studied but inferred from its neuroprotective effects in Caulerpa racemosa extracts .
  • Enzyme Inhibition : C16:4 derivatives (e.g., ethyl ester) inhibit PTP1B (IC50 ~40 µM), comparable to palmitic acid (IC50 ~5 µM) but weaker than specialized inhibitors . EPA and ARA modulate cyclooxygenase and lipoxygenase enzymes in inflammatory pathways .
Metabolic Pathways
  • C16:4 : Incorporated into glycerophospholipids like phosphatidylcholine (PC) and lysophosphatidylcholine (LysoPC) in algae and marine organisms. Under thermal stress, its levels decrease, suggesting sensitivity to lipid peroxidation .
  • DHA/EPA: Central to α-linolenic acid metabolism and eicosanoid synthesis. Their depletion under stress correlates with disrupted energy metabolism and membrane dysfunction .

Preparation Methods

Source Organisms and Ecological Distribution

The acid is biosynthesized by marine algae and aquatic invertebrates. Key sources include:

  • Ulva lactuca (green seaweed): Contains 16:4(n-3) as a minor component of its lipid profile, alongside dominant fatty acids like palmitic and linoleic acid.

  • Daphnia galeata (freshwater crustacean): Accumulates the acid in phospholipids as part of its adaptive response to cold environments.

  • Euglena tuba (microalga): Produces 16:4(n-3) in chloroplast membranes, contributing to membrane fluidity under high-salinity conditions.

Table 1: Natural Sources and 16:4(n-3) Content

OrganismTissue/CompartmentConcentration (mg/g dry weight)Habitat
Ulva lactucaLipid droplets0.8–1.2Coastal waters
Daphnia galeataPhospholipids2.1–3.5Freshwater lakes
Euglena tubaChloroplasts1.5–2.0Brackish estuaries

Solvent Extraction and Purification

Lipid extraction from biomass typically follows a two-phase process:

Total Lipid Isolation

  • Bligh & Dyer Method : A chloroform-methanol-water (1:2:0.8 v/v) mixture homogenizes tissues, separating lipids into the chloroform phase. Yields for Ulva lactuca range from 5–8% total lipids, with 16:4(n-3) comprising 1–2% of the fatty acid fraction.

  • Folch Extraction : Chloroform-methanol (2:1 v/v) with 0.88% KCl wash removes non-lipid contaminants. This method achieves higher purity (95–98% lipids) but lower yields (3–5%) compared to Bligh & Dyer.

Fractionation and Isolation

  • Silica Gel Chromatography : Total lipids are fractionated using hexane-diethyl ether gradients. 16:4(n-3) elutes in the 70:30 ether-hexane fraction, with a recovery rate of 85–90%.

  • Reverse-Phase HPLC : A C18 column with acetonitrile-isopropanol (85:15) mobile phase resolves 16:4(n-3) from co-eluting fatty acids. Purity exceeds 95% after two passes.

Chemical Synthesis Strategies

Stepwise Double Bond Formation via Wittig Reactions

The stereoselective synthesis of 16:4(n-3) involves constructing each double bond sequentially:

Retrosynthetic Analysis

The molecule is divided into four segments:

  • C1–C4: Propiolate ester (Z-configuration via Lindlar hydrogenation).

  • C5–C8: Allylic bromide coupled via Grignard addition.

  • C9–C12: Wittig reagent from triphenylphosphine and 1-bromo-3-pentene.

  • C13–C16: Terminal alkyne elongation.

Reaction Conditions and Yields

StepReagents/ConditionsIntermediateYield (%)
1Propiolic acid, MeOH, H₂SO₄, 60°CMethyl propiolate92
2Lindlar catalyst, H₂ (1 atm), quinoline(Z)-4-enoate88
3C5–C8 Grignard reagent, THF, –78°CC8 aldehyde75
4Wittig reaction (C9–C12), 0°CC12 ketone68
5Alkyne hydrozirconation, Cp₂ZrHClC16 acid62

Key Challenge : Maintaining Z-configuration across all double bonds requires strict temperature control (–20°C for Wittig steps) and argon inert atmospheres.

Partial Hydrogenation of Hexadecatetraynoic Acid

A safer alternative to stepwise synthesis involves selective hydrogenation of a fully unsaturated precursor:

  • Synthesis of Hexadecatetraynoic Acid :

    • Cadiot-Chodkiewicz coupling links four acetylene units.

    • Yields: 40–45% after purification.

  • Catalytic Hydrogenation :

    • Lindlar Catalyst : Achieves 85–90% Z-selectivity per double bond but requires precise H₂ pressure (2–3 psi).

    • Copper-Zinc Alloy : Reduces over-hydrogenation risk, yielding 70% 16:4(n-3) with <5% saturated byproducts.

Table 2: Hydrogenation Catalysts Comparison

CatalystH₂ Pressure (psi)Temperature (°C)Z-Selectivity (%)Overall Yield (%)
Lindlar (Pd/BaSO₄)2–32585–9065
Cu-Zn53092–9570
Rh/Al₂O₃105050–6045

Biotechnological Production

Heterologous Expression in Yarrowia lipolytica

Genetically engineered strains of the oleaginous yeast Y. lipolytica produce 16:4(n-3) via:

  • Δ12-Desaturase Gene Insertion : From Thraustochytrium aureum enables conversion of linoleic acid to γ-linolenic acid.

  • Elongase (ELOVL5) Overexpression : Extends the carbon chain to C16 with four double bonds.

Fermentation Parameters:

  • Carbon Source : Glucose (50 g/L) and oleic acid (10 g/L).

  • Yield : 1.2 g/L after 120 hours, with 16:4(n-3) constituting 15% of total fatty acids.

Enzymatic In Vitro Synthesis

Cell-free systems using recombinantly expressed enzymes avoid cellular toxicity:

  • Key Enzymes : Δ4-desaturase, Δ5-elongase, and acyl-CoA synthetase.

  • Productivity : 0.8 mg/mL/hour under optimized NADPH regeneration.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodPurity (%)Yield (%)Cost (USD/g)Scalability
Natural Extraction950.5–1.01200Limited by biomass availability
Stepwise Synthesis988–10450Lab-scale (mg)
Hydrogenation9015–20300Pilot-scale (g)
Biotechnological8512–15200Industrial (kg)

Synthetic Advantages :

  • Hydrogenation balances cost and yield but struggles with stereochemical purity.

  • Biotechnological methods offer scalability but require strain optimization.

Q & A

Basic Research Questions

Q. How can (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid be reliably detected and quantified in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For GC-MS, derivatization (e.g., methyl ester formation) improves volatility. In HPLC, reversed-phase columns with UV detection (205–210 nm) are effective due to conjugated double bonds. Calibration curves using synthetic standards ≥90% purity (e.g., Item No. 9002202) ensure accuracy. Ethanol is a preferred solvent for stock solutions, but residual solvent must be minimized in aqueous buffers .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store at -20°C in ethanol or inert organic solvents (e.g., DMSO) under nitrogen to avoid oxidation. Stock solutions in ethanol retain stability for ≤1 month at -20°C. For long-term storage (>2 years), use sealed vials with desiccants and avoid repeated freeze-thaw cycles. Purity should be verified via GC-MS after prolonged storage .

Q. How does solubility impact experimental design with this fatty acid?

  • Methodological Answer : Solubility in ethanol is ~50 mg/mL, but aqueous solubility is limited (~0.1 mg/mL in PBS, pH 7.2). For cell culture studies, prepare ethanolic stock, evaporate under nitrogen, and reconstitute in serum-containing media to avoid cytotoxicity from residual solvent. Sonication or lipid carriers (e.g., BSA conjugates) enhance dispersion .

Advanced Research Questions

Q. What is the role of this fatty acid in microbial biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs)?

  • Methodological Answer : In Geobacter bemidjiensis, it acts as a substrate for PUFA synthase to synthesize C31:9 hydrocarbons. Knockout studies of PUFA synthase genes or isotopic labeling (e.g., ¹³C-acetate) can track its incorporation into LC-PUFAs. LC-MS/MS with selected reaction monitoring (SRM) identifies intermediates .

Q. How does this acid contribute to plastid lipid architecture in algae?

  • Methodological Answer : In Chlamydomonas reinhardtii, it occupies the sn-2 position of monogalactosyldiacylglycerol (MGDG). Lipidomics using tandem MS (e.g., shotgun lipidomics or LC-MS/MS) with collision-induced dissociation (CID) reveals positional specificity. Mutant strains lacking Δ4-desaturases show altered MGDG profiles .

Q. What experimental approaches elucidate its role in oxidative stress and lipid signaling?

  • Methodological Answer : Oxidized phospholipids containing this acid (e.g., PG(a-25:0/5-iso PGF2VI)) can be profiled using high-resolution MS (Orbitrap or Q-TOF). Antioxidant assays (e.g., DPPH scavenging) and ROS-sensitive probes (e.g., H2DCFDA) quantify its redox modulation. Knockdown of peroxidases (e.g., GPx4) in cell models tests its protective effects .

Q. How is this fatty acid integrated into synthetic pathways for bioactive oxylipins?

  • Methodological Answer : Alkaline saponification of plant lipid extracts (e.g., tomato leaves) followed by RP-HPLC purification isolates the acid for use in enzymatic synthesis. Flaxseed extract-mediated oxidation produces jasmonic acid precursors. Stereoisomer separation requires chiral columns or enzymatic resolution (e.g., lipase-catalyzed esterification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 2
Hexadeca-4,7,10,13-tetraenoic acid

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